molecular formula C11H15N3O2 B2505124 N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide CAS No. 339016-09-0

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide

Cat. No.: B2505124
CAS No.: 339016-09-0
M. Wt: 221.26
InChI Key: WSBYAMLSZOGPJK-WQLSENKSSA-N
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Description

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C11H15N3O2. It is a type of Schiff base hydrazone, which is known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methoxycarbohydrazide moiety through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]thiocarbohydrazide

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is unique due to the presence of the methoxycarbohydrazide moiety, which imparts distinct properties and applications.

Properties

IUPAC Name

methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBYAMLSZOGPJK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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